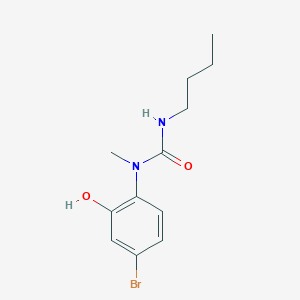
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cycloheptadiene ring fused to an oxirane ring, with an ethyl group attached to the oxirane. The molecular formula of this compound is C₁₁H₁₄O, and it has a molecular weight of 162.2287 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethene using a peracid such as m-chloroperbenzoic acid (MCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve purification steps such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or ring-opened products.
Scientific Research Applications
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohepta-2,5-dien-1-yl)-3-methyloxirane: Similar structure with a methyl group instead of an ethyl group.
2-(Cyclohepta-2,5-dien-1-yl)-3-propyloxirane: Similar structure with a propyl group instead of an ethyl group.
2-(Cyclohepta-2,5-dien-1-yl)-3-butyloxirane: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
111394-27-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-cyclohepta-2,5-dien-1-yl-3-ethyloxirane |
InChI |
InChI=1S/C11H16O/c1-2-10-11(12-10)9-7-5-3-4-6-8-9/h3,5-6,8-11H,2,4,7H2,1H3 |
InChI Key |
ZKPWLIPATXJLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)C2CC=CCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
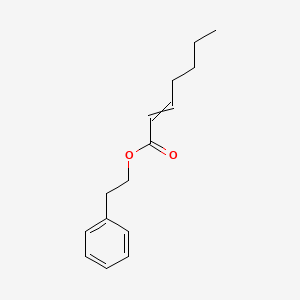
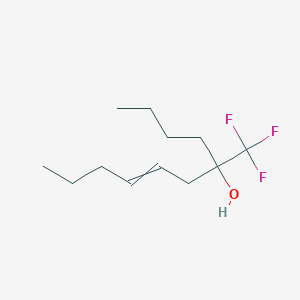

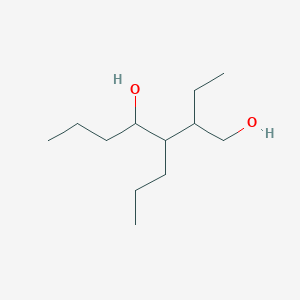
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
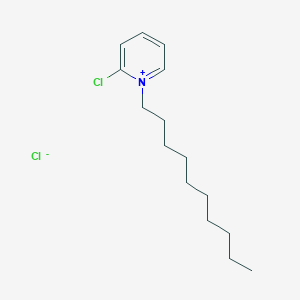

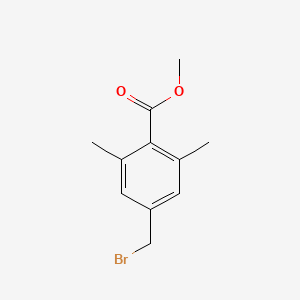
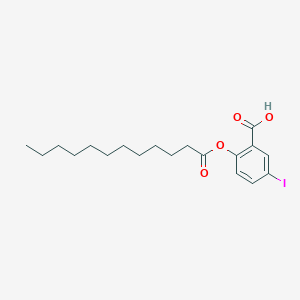
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)

